molecular formula C19H20ClN3O4 B2763778 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate CAS No. 926537-64-6

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate

Cat. No. B2763778
CAS RN: 926537-64-6
M. Wt: 389.84
InChI Key: HTQKZFGMQMVXKQ-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate” is a derivative of arylpiperazine . Arylpiperazines are a class of chemical compounds which contain a phenylpiperazine substructure . They have been subjects of comparative analysis due to their potential therapeutic applications .


Synthesis Analysis

The synthesis of similar compounds often involves N-alkylation . For instance, the title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Chemical Reactions Analysis

The compound has shown affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Mechanism of Action

The compound’s mechanism of action is likely related to its interaction with alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Future Directions

The compound and its derivatives have potential therapeutic applications, particularly in the treatment of various neurological conditions . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds . This suggests that the compound could be a subject of future research for its potential therapeutic uses.

properties

IUPAC Name

[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-26-15-6-4-14(5-7-15)22-9-11-23(12-10-22)17(24)13-27-19(25)16-3-2-8-21-18(16)20/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQKZFGMQMVXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-chloropyridine-3-carboxylate

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